molecular formula C14H9NO6 B3320741 6-(3,5-Dicarboxyphenyl)nicotinic acid CAS No. 1261935-37-8

6-(3,5-Dicarboxyphenyl)nicotinic acid

Cat. No.: B3320741
CAS No.: 1261935-37-8
M. Wt: 287.22 g/mol
InChI Key: BNBRLMQMUPXKHD-UHFFFAOYSA-N
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Description

Contextualization within Modern Coordination Chemistry and Materials Science

In the landscape of modern coordination chemistry, the design and synthesis of functional materials are of paramount importance. Coordination polymers and metal-organic frameworks (MOFs) have emerged as a significant class of materials due to their diverse structures and potential applications in areas such as gas storage, separation, catalysis, and sensing. researchgate.net The properties of these materials are intrinsically linked to the nature of the organic ligands and metal ions used in their construction. rsc.orgresearchgate.net

The intersection of coordination chemistry with heterocyclic chemistry has proven to be a particularly fruitful area of research. numberanalytics.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, offer a rich variety of coordination modes and can significantly influence the electronic, optical, and magnetic properties of the resulting metal complexes. numberanalytics.comnumberanalytics.com The strategic selection of ligands is a critical step in the rational design of functional coordination frameworks. nih.gov

Ligand Design Principles of Multi-Carboxylate and Heterocyclic Frameworks

The design of organic ligands is a cornerstone in the development of functional MOFs and coordination polymers. Multi-carboxylate ligands are extensively used due to their ability to form strong coordination bonds with metal ions, leading to robust and stable frameworks. researchgate.net The number and position of the carboxylate groups on the ligand dictate the connectivity and dimensionality of the resulting network. Ligands with three or more carboxylate groups, such as 6-(3,5-dicarboxyphenyl)nicotinic acid, are particularly valuable for creating highly connected and porous structures. researchgate.net

Chemical Structure and Potential Coordination Sites of this compound

The chemical structure of this compound (H₃DCPN) is characterized by a central nicotinic acid core substituted with a 3,5-dicarboxyphenyl group at the 6-position. This arrangement provides three carboxylic acid groups and one pyridine (B92270) nitrogen atom, all of which can potentially coordinate with metal ions.

The deprotonated carboxylate groups can exhibit various coordination modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility allows the ligand to link multiple metal centers, facilitating the formation of one-, two-, or three-dimensional networks. The nitrogen atom of the pyridine ring provides an additional coordination site, further increasing the connectivity of the ligand. The semi-rigid nature of this ligand, coupled with its multiple coordination sites, allows for the generation of diverse framework topologies. mdpi.com

Chemical Properties of this compound
PropertyValue
Chemical FormulaC₁₄H₉NO₆
SynonymH₃DCPN

Role of this compound in the Construction of Extended Solids

The unique structural features of this compound make it an excellent candidate for the synthesis of coordination polymers and MOFs. Researchers have successfully utilized this ligand to construct a variety of extended solid-state structures with interesting properties.

For instance, three new coordination polymers have been synthesized using H₃DCPN under hydrothermal conditions: {[Ni(HDCPN)(4,4′-bpy)(CH₃CH₂OH)(H₂O)₂]·0.5CH₃CH₂OH}n, {[Ni₃(DCPN)₂(4,4-bibp)₄(H₂O)₄]·2CH₃CH₂OH·5H₂O}n, and {[Cu₃(DCPN)₂(1,3-bimb)₃]·6H₂O·2DMF}n. rsc.org These compounds exhibit diverse network topologies, ranging from a 2-nodal (3,5)-connected network to a novel 3D pillar-layered architecture. rsc.org The magnetic properties of the nickel-based polymers revealed antiferromagnetic behavior. rsc.org Furthermore, the copper-based polymer demonstrated potential as a fluorescent sensor for the detection of nitroaromatics and Fe³⁺ ions. rsc.org

In another study, three cobalt(II) coordination polymers were synthesized using this compound and different N-donor co-ligands. researchgate.net These complexes displayed 2D and 3D supramolecular structures, with their final architectures influenced by factors such as reaction temperature. researchgate.net These examples highlight the versatility of this compound in the construction of functional coordination polymers with tunable structures and properties.

Coordination Polymers Synthesized with this compound
CompoundMetal IonCo-ligandDimensionalityReference
{[Ni(HDCPN)(4,4′-bpy)(CH₃CH₂OH)(H₂O)₂]·0.5CH₃CH₂OH}nNi(II)4,4′-bipyridine (4,4′-bpy)2D rsc.org
{[Ni₃(DCPN)₂(4,4-bibp)₄(H₂O)₄]·2CH₃CH₂OH·5H₂O}nNi(II)4,4′-bis(benzoimiazo-1-yl)biphenyl (4,4′-bibp)2D rsc.org
{[Cu₃(DCPN)₂(1,3-bimb)₃]·6H₂O·2DMF}nCu(II)1,3-bis(imidazol-1-ylmethyl)benzene (1,3-bimb)3D rsc.org
{[Co(HDCPN)(bbib)(H₂O)]·2H₂O}nCo(II)1,4-bis(benzimidazo-1-ly)benzene (bbib)3D Supramolecular researchgate.net
[Co(HDCPN)(bbib)]nCo(II)1,4-bis(benzimidazo-1-ly)benzene (bbib)3D Supramolecular researchgate.net
{[Co(HDCPN)(bpy)₀.₅(H₂O)]·H₂O}nCo(II)4,4'-bipyridine (bpy)3D Supramolecular researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-12(17)7-1-2-11(15-6-7)8-3-9(13(18)19)5-10(4-8)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBRLMQMUPXKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688283
Record name 5-(5-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-37-8
Record name 5-(5-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Ligand Functionalization

Precursor Synthesis Strategies for 6-(3,5-Dicarboxyphenyl)nicotinic Acid

The creation of this compound, often abbreviated as H₃cpna, involves multi-step organic synthesis. The general approach focuses on the strategic functionalization of nicotinic acid or its derivatives.

The synthesis of complex nicotinic acid derivatives often begins with simpler, commercially available precursors. nih.gov While direct synthesis routes for this compound are not extensively documented in open literature, analogous syntheses of similar polypyridyl-polycarboxylic acid ligands suggest that established organic reactions are employed. A common strategy involves the coupling of a pre-functionalized phenyl ring with a nicotinic acid scaffold.

One potential pathway is the Suzuki or Stille coupling reaction, which are powerful methods for forming carbon-carbon bonds. In this hypothetical route, a halogenated nicotinic acid derivative, such as 6-chloronicotinic acid, could be reacted with a boronic acid or organostannane derivative of 3,5-dimethylbenzoate. Subsequent oxidation of the methyl groups on the phenyl ring to carboxylic acids would yield the final product. The synthesis of various nicotinic acid derivatives often involves the modification of the pyridine (B92270) ring or the carboxylic acid group to introduce new functionalities. researchgate.netnih.gov For instance, the synthesis of 2-aryl nicotinic acid derivatives has been reported through methods like the reaction of 2-chloronicotinic acid with appropriate aromatic amines. researchgate.net

Another approach could involve the construction of the pyridine ring itself through multicomponent condensation reactions, which can yield highly substituted pyridines. researchgate.net For example, penta-substituted pyridines have been synthesized through such methods, demonstrating the versatility of this approach in creating complex ligand structures. researchgate.net The synthesis of nicotinic acid itself can be achieved through various means, including the oxidation of nicotine (B1678760) or 3-picoline. nih.govorgsyn.org Industrial production often relies on the oxidation of 5-ethyl-2-methylpyridine (B142974) or the oxidative ammonolysis of 3-methylpyridine. nih.gov More environmentally friendly enzymatic approaches for nicotinic acid synthesis are also being developed. nih.gov

The successful synthesis of this compound and related ligands is highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include temperature, reaction time, catalyst selection, and solvent choice. For coupling reactions, the choice of catalyst (e.g., palladium-based catalysts for Suzuki coupling) and ligands is crucial for achieving high yields and purity.

In the synthesis of nicotinic acid derivatives, reaction times can vary significantly, from a few hours to over a day, depending on the specific transformation. researchgate.net Temperature is another critical factor; for instance, the synthesis of some nicotinic acid derivatives requires reflux conditions. researchgate.net The choice of solvent is also paramount, with common solvents including ethanol, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). researchgate.netnih.gov The purification of the final ligand is often achieved through recrystallization, which requires careful selection of the solvent system to obtain a high-purity product. orgsyn.org

The table below summarizes typical reaction parameters that are optimized during the synthesis of nicotinic acid derivatives and related compounds.

ParameterCommon Range/OptionsInfluence on Reaction
Temperature Room Temperature to 200°CAffects reaction rate and selectivity. Higher temperatures can lead to side products.
Reaction Time 1 hour to 48 hoursDetermines the extent of reactant conversion.
Catalyst Palladium complexes, Copper salts, Boric acidEssential for cross-coupling and other bond-forming reactions. researchgate.net
Solvent Ethanol, THF, DMF, Water, TolueneInfluences reactant solubility, reaction rate, and can play a role in the reaction mechanism.
pH Acidic to BasicCan affect the reactivity of functional groups and the stability of intermediates.

Solvothermal and Hydrothermal Synthesis of Coordination Compounds

Once the this compound ligand is synthesized, it can be used to create coordination polymers and MOFs through solvothermal or hydrothermal methods. researchgate.net These techniques involve reacting the ligand with a metal salt in a sealed vessel at elevated temperatures and pressures.

Hydrothermal and solvothermal syntheses are widely used for the preparation of MOFs due to their ability to produce highly crystalline materials. researchgate.netresearchgate.net The choice between solvothermal and hydrothermal methods depends on the solvent system used; hydrothermal synthesis specifically uses water as the solvent. These methods allow for the slow crystallization of the coordination compound, leading to well-defined structures. For instance, the hydrothermal reaction of various tetradentate ligands with metal salts has yielded a range of 2D and 3D MOFs. rsc.org

The structure and properties of the resulting coordination compound are highly sensitive to the reaction parameters. Key variables include the metal-to-ligand ratio, temperature, reaction time, pH, and the presence of modulating agents.

The pH of the reaction medium can have a profound effect on the final structure. For example, in the synthesis of magnesium-based carboxylate frameworks, varying the pH of the same reaction mixture led to the formation of five different structures, ranging from zero-dimensional to three-dimensional frameworks. nih.gov An increase in pH can lead to the deprotonation of the ligand's carboxylic acid groups, which in turn influences the coordination mode and the dimensionality of the resulting network. nih.gov

Temperature and reaction time also play a crucial role in the crystallization process. Higher temperatures can lead to denser phases, while longer reaction times can allow for the formation of more thermodynamically stable products. The choice of metal salt and its counter-ion can also influence the final structure.

The following table outlines the key parameters in solvothermal/hydrothermal synthesis and their effects on the resulting coordination compounds.

ParameterTypical Range/OptionsEffect on Crystallization
Temperature 100°C to 250°CInfluences crystal growth rate, phase formation, and defect concentration.
Time 12 hours to several daysAffects crystal size and can lead to phase transformations.
pH 2 to 8Determines the deprotonation state of the ligand and can control the dimensionality of the framework. nih.gov
Metal:Ligand Ratio 1:1 to 1:3Can influence the coordination number of the metal and the connectivity of the network.
Solvent Water, DMF, Ethanol, Methanol, or mixturesAffects the solubility of reactants and can act as a template for the porous structure.

The solvent system in solvothermal and hydrothermal synthesis is not merely a medium for the reaction but can actively participate in the self-assembly process. Different solvents can lead to different crystal structures, a phenomenon known as solvomorphism. The solvent can act as a template, directing the formation of specific pore sizes and shapes within the framework.

Post-Synthetic Modification Approaches Incorporating this compound Derivatives

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into existing MOFs without altering their underlying framework structure. researchgate.netrsc.org This approach allows for the creation of materials with tailored properties that may not be accessible through direct synthesis. researchgate.net

For a MOF constructed from this compound, the carboxylic acid groups could potentially be modified post-synthetically. However, a more common strategy is to use a derivative of the ligand that contains a functional group amenable to PSM. For example, if an amino-functionalized version of the ligand were used, the amino groups could be modified through reactions such as acylation or Schiff base condensation. This has been demonstrated in amine-functionalized zeolitic imidazolate frameworks (ZIFs), where the amine groups on the ligand were functionalized to alter the surface properties of the material. nih.gov

PSM can be used to introduce catalytic sites, enhance gas sorption selectivity, or modify the optical and electronic properties of the material. The key challenge in PSM is to perform the chemical transformation without compromising the crystallinity and porosity of the parent MOF. nih.gov

Ligand Exchange Methodologies

Ligand exchange, or post-synthetic exchange (PSE), has emerged as a cornerstone technique for the functionalization of metal-organic frameworks (MOFs). This method facilitates the replacement of existing organic linkers within a pre-synthesized framework with new, often more complex or functional, ligands. This approach is particularly valuable for incorporating functionalities that may not withstand the conditions of direct solvothermal synthesis.

The efficacy of ligand exchange is governed by several experimental parameters, including the choice of solvent, reaction temperature, and the relative concentrations of the original and incoming ligands. Research has demonstrated that even robust frameworks, such as the zirconium-based UiO-66, can undergo ligand exchange in a solvent-dependent manner. ornl.govrsc.org The underlying mechanism is understood to be an associative substitution process, often catalyzed by the presence of acid. nih.gov Consequently, the relative basicity of the incoming and outgoing linkers is a critical determinant of the exchange efficiency.

While specific studies detailing the use of This compound in ligand exchange are not extensively reported, its structural features suggest significant potential. As a tricarboxylic acid, it offers the possibility of replacing dicarboxylic acid linkers in established MOFs, which could introduce additional coordination sites, modify pore environments, and ultimately alter the material's properties. The use of other tricarboxylic acid ligands in MOF synthesis has been shown to result in frameworks with high connectivity and complex topologies. rsc.orgacs.org For instance, the strategic functionalization of tricarboxylate linkers has been successfully employed to control the topology of rare-earth MOFs. nih.gov

A conceptual workflow for the ligand exchange of a standard dicarboxylic acid linker in a MOF with This compound is outlined below.

StepDescription
1. MOF Suspension A pre-synthesized MOF, such as one based on 1,4-benzenedicarboxylic acid, is suspended in a suitable high-boiling point solvent like dimethylformamide (DMF).
2. Ligand Introduction A solution containing an excess of This compound is added to the MOF suspension.
3. Thermal Treatment The reaction mixture is heated to a temperature sufficient to facilitate the dynamic breaking and forming of coordination bonds, allowing for the exchange of the original linkers with the new tricarboxylic acid ligand.
4. Isolation and Analysis The modified MOF is isolated, typically through centrifugation and washing, to remove unreacted ligand. The successful incorporation of the new linker is then confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and powder X-ray diffraction (PXRD).

Surface Functionalization of Pre-Formed Frameworks

Surface functionalization represents another key post-synthetic modification strategy that focuses on altering the chemical properties of the outermost layer of MOF crystals. This is particularly advantageous for applications where the interface between the MOF and its surrounding environment is critical, such as in heterogeneous catalysis, chemical sensing, and targeted drug delivery. In contrast to ligand exchange, which can occur throughout the bulk of the material, surface functionalization aims to selectively introduce new chemical entities onto the MOF's external surface.

A prevalent method for achieving surface functionalization involves the direct coordination of functional molecules to the metal nodes that are exposed on the surface of the MOF particles. Although direct experimental evidence for the use of This compound in surface functionalization is limited in the reviewed literature, its molecular structure makes it a promising candidate for such modifications. The presence of three carboxyl groups, along with a pyridyl nitrogen atom, provides multiple potential anchoring points for coordination to the surface metal sites of a pre-formed MOF.

The conceptual steps for the surface functionalization of a MOF using This compound are as follows:

StepDescription
1. MOF Dispersion The pre-synthesized MOF particles are dispersed in a suitable solvent to create a stable suspension.
2. Functionalizing Agent Addition A solution of This compound is introduced into the MOF dispersion.
3. Reaction Conditions The mixture is agitated, possibly with mild heating, to promote the coordination of the carboxylic acid and/or pyridine moieties of the functionalizing agent to the metal nodes on the MOF's surface.
4. Purification and Characterization The surface-modified MOF is separated from the reaction mixture, typically by centrifugation, and washed extensively to remove any non-covalently bound molecules. The success of the surface functionalization is then verified using surface-sensitive analytical techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM), in conjunction with IR spectroscopy to confirm the presence of the desired functional groups on the surface while ensuring the bulk crystallinity of the MOF remains intact.

Coordination Chemistry and Structural Architectures of Derived Materials

Coordination Modes of 6-(3,5-Dicarboxyphenyl)nicotinic Acid with Metal Centers

The coordination behavior of this compound (H3DCPN) is dictated by its functional groups: the carboxylates and the pyridine (B92270) nitrogen. The deprotonation of the carboxylic acid groups yields carboxylate moieties that can engage with metal ions through several geometries. Concurrently, the nitrogen atom of the pyridine ring serves as an additional coordination site. The interplay of these sites contributes to the formation of structurally diverse metal-organic coordination polymers (MOCPs). ccspublishing.org.cn The rigidity of the H3DCPN ligand is also beneficial for enhancing the stability of the resulting MOCPs. ccspublishing.org.cn

The three carboxylate groups on the this compound ligand can be fully or partially deprotonated, leading to multiple coordination modes that are crucial in the construction of coordination polymers. ccspublishing.org.cn These coordination geometries directly influence the dimensionality and topology of the final structure.

Monodentate: In this mode, only one oxygen atom from the carboxylate group binds to a single metal center. This is a common coordination mode for carboxylate ligands.

Bidentate: Both oxygen atoms of the carboxylate group can coordinate to the same metal center, forming a chelate ring. For instance, in a Cadmium(II)-based MOCP, the carboxylate groups of the H3DCPN ligand are partially deprotonated and exhibit a chelating (η²) coordination mode. ccspublishing.org.cn

Bridging: The carboxylate group can bridge two or more metal centers. This mode is fundamental to the formation of extended structures like one-, two-, or three-dimensional coordination polymers. The bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, further contributing to structural diversity.

The versatility of carboxylate coordination is a key factor in the design of metal-organic frameworks with desired structural features.

The nitrogen atom of the pyridine ring in this compound provides an additional site for coordination with metal ions. wikipedia.org As a Lewis base, this nitrogen atom can donate its lone pair of electrons to a metal center, a common interaction in the formation of transition metal pyridine complexes. wikipedia.orgnih.gov In a Cd(II) complex involving the H3DCPN ligand, the metal ion is seven-coordinated, with one of the coordination sites occupied by a nitrogen atom from an ancillary 1,4-bib molecule, demonstrating the favorability of N-coordination in such systems. ccspublishing.org.cn The coordination of the pyridine nitrogen, often in conjunction with carboxylate binding, allows the ligand to link multiple metal centers, contributing to the formation of extended network structures.

The presence of multiple, distinct coordination sites (three carboxylate groups and one pyridine nitrogen) on the this compound ligand allows for mixed coordination modes. The ligand can simultaneously bind to metal centers via its carboxylate oxygens and its pyridine nitrogen. This adaptability enables the ligand to act as a versatile building block, capable of forming diverse structural motifs. The semi-rigid nature of the ligand, combining a rigid phenyl-pyridine core with rotatable carboxyl groups, provides a balance of stability and flexibility necessary for the assembly of complex architectures.

Formation of Discrete Metal Complexes and Oligomers

While this compound is often used to construct extended coordination polymers, it can also form discrete, zero-dimensional (0D) metal complexes or oligomers under specific synthetic conditions. In these structures, a limited number of metal ions are coordinated by the ligand molecules, resulting in mononuclear, dinuclear, or small cluster arrangements. The formation of these discrete entities is often controlled by factors such as the choice of metal ion, solvent system, temperature, and the presence of ancillary ligands that can occupy coordination sites and prevent extension into higher-dimensional networks.

Construction of One-Dimensional (1D) Coordination Polymers

The directional coordination preferences of the carboxylate and pyridine groups of this compound make it an excellent candidate for the construction of one-dimensional (1D) coordination polymers. These materials consist of infinite chains of repeating metal-ligand units.

In one example, a novel fluorescent MOCP based on H3DCPN and Cd(II) ions forms a one-dimensional chain structure. ccspublishing.org.cn In this structure, the HDCPN²⁻ ligands and 1,4-bib linkers connect adjacent Cd(II) ions to create the 1D chains, which are further extended into a three-dimensional supramolecular structure through π-π interactions. ccspublishing.org.cn

Table 1: Selected Bond Lengths in a 1D Cd(II) Coordination Polymer with this compound

Bond Length (nm)
Cd1-O1 0.27000(25)
Cd1-O2 0.22619(23)
Cd1-O5A 0.25317(18)
Cd1-O6A 0.23114(21)
Cd1-O1W 0.23119(20)
Cd1-O2W 0.24648(18)
Cd1-N2 0.22236(30)

Data from a study on a Cd(II) MOCP where the metal center has a distorted pentagonal bipyramid geometry. ccspublishing.org.cn

Chain and Ladder-like Structures

One-dimensional coordination polymers can adopt various morphologies, with simple linear chains being the most basic. More complex arrangements, such as zigzag, helical, or ladder-like structures, can also be formed.

Chain Structures: These are formed when metal centers are linked by bridging ligands in a linear fashion. The H3DCPN ligand can facilitate this by coordinating to metal ions through its carboxylate groups at opposite ends of the molecular axis.

Ladder-like Structures: These more complex 1D architectures consist of two parallel polymer chains (the "rails" of the ladder) that are periodically connected by bridging ligands (the "rungs"). The formation of such structures requires a specific arrangement of ligands and metal centers. For example, two linear chains can be joined by additional metal-ligand links, forming a ladder-like assembly. researchgate.netrsc.org This type of structure can arise when the H3DCPN ligand uses its different coordination sites to connect metal ions both along the chain and between adjacent chains.

Auxiliary Ligand Influence on 1D Extension

The dimensionality of coordination polymers can be tuned by employing auxiliary ligands, which can modify the coordination environment of the metal centers and bridge them in specific directions. While the H3DCPN ligand shows a strong tendency to form higher-dimensional structures due to its multiple coordination sites, the strategic use of co-ligands can, in principle, limit the extension of the network to one dimension. These co-ligands, often N-donors, can occupy coordination sites on the metal ion that would otherwise be available for the H3DCPN ligand to extend the structure into 2D or 3D. However, in the documented coordination chemistry of this compound, there is a notable prevalence of 2D and 3D frameworks, with specific examples of simple 1D chain structures being less common. The inherent trifunctional nature of the deprotonated ligand often drives the self-assembly process towards more complex, higher-dimensional architectures.

Fabrication of Two-Dimensional (2D) Coordination Polymers

The combination of this compound with various metal ions and carefully selected auxiliary ligands has proven to be a fruitful strategy for the synthesis of two-dimensional (2D) coordination polymers. These materials are characterized by layers or planar networks that are held together in the solid state by weaker forces like hydrogen bonding or π–π stacking.

The introduction of linear N,N'-donor co-ligands is a common method to direct the formation of 2D layered structures. These ligands bridge metal centers, forming chains or other motifs that are then cross-linked by the H3DCPN ligand into sheets. For example, two distinct 2D frameworks have been synthesized using Ni(II) ions with different bipyridine-type auxiliary ligands.

In the first case, the reaction of Ni(II) with H3DCPN and 4,4′-bipyridine (4,4′-bpy) results in a 2D layered network. Similarly, employing the longer 4,4′-bis(benzoimiazo-1-yl)biphenyl (4,4′-bibp) ligand also yields a 2D structure, demonstrating how different auxiliary ligands can facilitate the assembly of planar networks.

Examples of 2D Layered Frameworks Based on this compound
Compound FormulaMetal IonAuxiliary LigandDimensionalityTopology
{[Ni(HDCPN)(4,4′-bpy)(CH3CH2OH)(H2O)2]·0.5CH3CH2OH}nNi(II)4,4′-bipyridine2D(3,5)-{63}{69·8}-hms
{[Ni3(DCPN)2(4,4-bibp)4(H2O)4]·2CH3CH2OH·5H2O}nNi(II)4,4′-bis(benzoimiazo-1-yl)biphenyl2D{63}{65·8}

Pillared-layer frameworks are a specific class of 3D structures constructed from preformed 2D layers that are subsequently connected by pillar-like linker molecules. This approach allows for a high degree of control over the resulting framework's pore size and dimensionality.

A novel 3D coordination polymer with a pillared-layer architecture has been successfully synthesized using H3DCPN, Cu(II) ions, and the flexible auxiliary ligand 1,3-bis(imidazol-1-ylmethyl)benzene (1,3-bimb). In this structure, 2D layers formed by the coordination of copper ions with the carboxylate groups of the DCPN³⁻ ligand are pillared by the 1,3-bimb ligands. This creates a robust three-dimensional framework with a defined topology. The use of a flexible, bent imidazole-based linker as the pillar is crucial for the formation of this specific architecture.

Assembly of Three-Dimensional (3D) Metal-Organic Frameworks (MOFs)

The construction of stable, porous 3D MOFs is a primary goal in coordination chemistry, and this compound is an effective building block for achieving this. Its ability to connect multiple metal centers in three dimensions facilitates the formation of intricate and robust frameworks.

The concept of the Secondary Building Unit (SBU) is central to the rational design of MOFs. SBUs are well-defined polynuclear metal-carboxylate clusters that act as rigid, directional nodes within the framework. The geometry and connectivity of the SBU, combined with the geometry of the organic linker, determine the final topology of the MOF.

Topological analysis is a powerful tool for classifying and understanding the complex architectures of MOFs. It simplifies the structure by representing the SBUs and linkers as nodes and connectors, revealing the underlying network topology.

Coordination polymers derived from this compound exhibit a variety of network topologies depending on the metal ion and auxiliary ligands used.

2D Topologies : A Ni(II) coordination polymer incorporating the 4,4′-bipyridine auxiliary ligand displays a 2-nodal (3,5)-connected hms topology with a Schläfli symbol of {6³}{6⁹·8}. When a different co-ligand, 4,4′-bis(benzoimiazo-1-yl)biphenyl, is used with Ni(II), a different 2D network with a {6³}{6⁵·8} topology is formed.

3D Topologies : The pillared-layer Cu(II) framework built with the 1,3-bis(imidazol-1-ylmethyl)benzene pillar has a (3,4)-connected topology with a point symbol of {6³}₂{6⁴·8·10}₃. Another 3D porous framework, synthesized from Co(II), H3DCPN, and 1,3,5-tris(1-imidazolyl)-benzene (tib), was found to possess a Wei topology.

Topological Data for Coordination Polymers of this compound
Compound AbbreviationMetal IonAuxiliary LigandDimensionalityTopology SymbolPoint Symbol
Complex 1Ni(II)4,4′-bpy2Dhms{63}{69·8}
Complex 2Ni(II)4,4′-bibp2D-{63}{65·8}
Complex 3Cu(II)1,3-bimb3D (Pillared-Layer)(3,4)-c{63}2{64·8·10}3
Co-MOFCo(II)tib3DWei-

Influence of Metal Ion Nature and Oxidation State

The choice of the metal ion is a critical determinant in the construction of coordination polymers, with its coordination geometry, Lewis acidity, and oxidation state directly influencing the resulting framework. nih.gov Different metal ions possess distinct coordination preferences (e.g., coordination number and geometry), which, in conjunction with the flexible coordination modes of the this compound ligand, lead to a wide variety of structural motifs.

For instance, studies on coordination polymers derived from similar polycarboxylate ligands have demonstrated this diversity. Ni(II) and Cu(II) have been used to synthesize new coordination polymers with 6-(3,5-dicarboxylphenyl)nicotinic acid, resulting in varied network topologies. rsc.org In other work, Ni(II), Mn(II), and Cd(II) ions were coordinated with a comparable ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, yielding structures ranging from a 2D layer-like framework with Ni(II) to a 3-connected net with Mn(II) and a 3D supramolecular network with Cd(II). nih.govnih.gov The oxidation state of the metal can also play a crucial role; for example, nickel has been shown to form complexes in both Ni(II) and Ni(III) states, which would significantly alter the electronic properties and coordination geometry of the resulting material. researchgate.net The ligand field can influence the preferred oxidation state of a metal like copper, where the geometry imposed by the ligands can shift the reduction potential, making one oxidation state more stable than another. nih.gov

Table 1: Influence of Metal Ion on Coordination Polymer Structure

Metal IonLigand SystemResulting Structure TypeReference
Ni(II)6-(3,5-dicarboxylphenyl)nicotinic acid2-nodal (3,5)-connected network rsc.org
Ni(II)2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole2D layer-like framework nih.govnih.gov
Mn(II)2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole3-connected net nih.govnih.gov
Cd(II)2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole3D supramolecular network nih.govnih.gov

Role of N-Donor Co-ligands and Their Structural Directing Effects

The introduction of ancillary N-donor co-ligands is a widely used strategy to fine-tune the dimensionality and topology of coordination polymers. nih.gov These co-ligands can satisfy the coordination requirements of the metal centers, act as pillars or linkers between primary networks, and prevent the formation of overly dense, interpenetrated structures. rsc.orgresearchgate.net

The structural directing effects of these co-ligands are evident in several complexes based on 6-(3,5-dicarboxylphenyl)nicotinic acid (H3DCPN). For example, the use of 4,4′-bipyridine (4,4′-bpy) with Ni(II) resulted in a 2-nodal (3,5)-connected network. rsc.org When a longer, more flexible co-ligand like 4,4′-bis(benzoimiazo-1-yl)biphenyl (4,4′-bibp) was used with Ni(II), a 2D network was formed. rsc.org In a Cu(II) system, the introduction of 1,3-bis(imidazol-1-ylmethyl)benzene (1,3-bimb) led to a novel 3D pillar-layered architecture. rsc.org Similarly, the use of 1,10-phenanthroline (phen) as a co-ligand with a Mn(II) center and a related carboxylate ligand produced a 2D layer from which the phenanthroline ligands protruded. nih.gov The selection of the N-donor ligand, therefore, provides a powerful tool for rationally designing frameworks with desired structural features. mdpi.commdpi.com

Table 2: Effect of N-Donor Co-ligands on Final Architecture

Primary LigandMetal IonN-Donor Co-ligandResulting ArchitectureReference
H3DCPNNi(II)4,4′-bipyridine (4,4′-bpy)2-nodal (3,5)-connected network rsc.org
H3DCPNNi(II)4,4′-bis(benzoimiazo-1-yl)biphenyl (4,4′-bibp)2D network rsc.org
H3DCPNCu(II)1,3-bis(imidazol-1-ylmethyl)benzene (1,3-bimb)3D pillar-layered architecture rsc.org
H3L*Mn(II)1,10-phenanthroline (phen)2D layer with protruding co-ligands nih.gov

Impact of pH on Ligand Deprotonation and Network Assembly

At low pH, the carboxylic acid groups may remain partially or fully protonated, limiting their ability to coordinate with metal ions. As the pH increases, successive deprotonation occurs, opening up more carboxylate binding sites and increasing the ligand's connectivity. nih.gov This can lead to the formation of higher-dimensional and more complex networks. For example, in the synthesis of Nickel(II)–alizarin red S complexes, a monomeric complex was obtained at pH 6, while a dimeric form was favored at pH 7 and 8, demonstrating a clear pH-dependent structural outcome. researchgate.net The deprotonation of ligands also affects the charge balance of the resulting complex and can influence the incorporation of counter-ions or solvent molecules into the crystal lattice.

Supramolecular Interactions in Crystal Engineering

Hydrogen Bonding Networks

Hydrogen bonds are among the most important directional interactions in crystal engineering. mdpi.com In materials derived from this compound, uncoordinated carboxylic acid groups, coordinated water molecules, and N-H groups (if present in co-ligands) can act as hydrogen bond donors and acceptors. These interactions can link individual coordination polymer chains or layers into robust three-dimensional supramolecular networks.

For example, specific, recurring hydrogen-bonding patterns, known as synthons, are often observed. The R22(8) ring motif, a common synthon formed between two carboxylic acid groups or between a carboxylic acid and a pyridine nitrogen, is frequently seen in similar systems and contributes significantly to the stability of the crystal packing. nih.govresearchgate.net In some cases, extensive hydrogen-bonding networks can lead to complex, interpenetrated structures, such as a 7-fold interpenetrated diamondoid lattice held together by R22(8) hydrogen bonds. nih.gov

π-π Stacking Interactions

The aromatic rings of the this compound ligand and any aromatic N-donor co-ligands provide sites for π-π stacking interactions. nih.gov These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of aromatic systems, contribute significantly to the stabilization of the crystal structure. nih.gov

These stacking interactions can occur in various geometries, including face-to-face and offset (parallel-displaced) arrangements, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. researchgate.netmdpi.com In the context of coordination polymers, π-π stacking can occur between ligands of adjacent chains or layers, effectively increasing the dimensionality and cohesion of the structure. researchgate.net For instance, in a Cd(II)-based coordination polymer, adjacent 2D layers were held together by π-π interactions to form a 3D supramolecular network. nih.gov Similarly, weak π-π interactions with a separation of 3.741 Å were observed between phenanthroline and HL2− ligands in a Mn(II) complex. nih.gov

Interpenetration Phenomena

Interpenetration describes the catenation of two or more independent polymeric networks that are entwined with each other. rsc.org It is a common phenomenon in metal-organic frameworks (MOFs), particularly those built from long, linear ligands, as it allows for the efficient filling of space. researchgate.net The degree of interpenetration can range from twofold to multiple-fold entanglements. researchgate.net

While interpenetration can lead to a reduction in the potential porosity of a material, it can also enhance the framework's stability and modulate the size and chemical environment of the pores. researchgate.netrsc.org The formation of interpenetrated versus non-interpenetrated structures can be influenced by factors such as the length and rigidity of the ligands, the coordination geometry of the metal, the presence of templating molecules (solvents), and reaction conditions. nih.gov In some advanced materials, it is even possible to control the level of partial interpenetration during synthesis. nih.gov The study of interpenetration is crucial for understanding and designing functional porous materials. nih.gov

Functional Applications in Advanced Materials Research

Catalytic Applications of Derived Materials

Coordination polymers and MOFs derived from 6-(3,5-dicarboxyphenyl)nicotinic acid have been explored as robust heterogeneous catalysts. nih.gov Their high surface area, tunable pore structures, and the presence of active metal and organic sites contribute to their catalytic efficacy. benthamscience.com

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes, Antibiotics)

Materials derived from pyridine-carboxylic acid ligands, including structures related to this compound, have shown notable performance in the photocatalytic degradation of organic pollutants. mdpi.comnih.gov These materials can act as semiconductors, which, upon light irradiation, generate electron-hole pairs that produce reactive oxygen species (ROS). researchgate.net These ROS, such as hydroxyl radicals and superoxide (B77818) anions, are highly effective in breaking down complex organic molecules like dyes and antibiotics into less harmful substances. researchgate.netmdpi.com

For instance, Ag-MOF nanosheets have been synthesized and demonstrated effective photocatalytic degradation of various dyes, including methylene (B1212753) blue (MB), crystal violet (CV), and methyl orange (MO), under visible light. nih.gov The degradation efficiency for MB reached 90.7% after 120 minutes of irradiation. nih.gov Similarly, MOF-5/graphene oxide composites have been utilized for the photocatalytic removal of MB, with efficiencies reaching 92% under UV light. mdpi.com The pyrolysis of MOFs to create carbon/metal oxide-based materials has also been shown to enhance photocatalytic activity, with a Co-MOF derivative achieving a 99.21% degradation rate for methyl orange. nih.gov

The photocatalytic mechanism often involves the excitation of the material by light, leading to the formation of charge carriers. researchgate.net The efficiency of this process can be enhanced by creating heterojunctions or composites, which promote charge separation and reduce the recombination of electron-hole pairs. researchgate.netnih.gov

Table 1: Photocatalytic Degradation of Organic Dyes by MOF-based Materials

CatalystPollutantDegradation Efficiency (%)Time (min)Light Source
Ag-MOF nanosheetsMethylene Blue90.7120Visible
Ag-MOF nanosheetsCrystal Violet85.5120Visible
Ag-MOF nanosheetsMethyl Orange74.5120Visible
MOF-5/GO10Methylene Blue92390UV
Co-C1000Methyl Orange99.21Not SpecifiedUV

Heterogeneous Catalysis in Organic Reactions (e.g., Knoevenagel Condensation)

Coordination polymers assembled from this compound (H3dpna) have been successfully employed as heterogeneous catalysts in the Knoevenagel condensation reaction. nih.gov This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. rsc.orgrsc.org The catalytic activity of these materials is attributed to the presence of basic sites, such as the pyridine (B92270) nitrogen atom within the ligand structure, which can facilitate the reaction. nih.gov

A series of coordination polymers (1-7) synthesized from H3dpna and various metal ions demonstrated high yields (up to 100%) in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) under optimized conditions. nih.gov The catalysts were shown to be recyclable, highlighting their potential for sustainable chemical processes. nih.gov The bifunctional nature of some catalysts, possessing both acidic and basic sites, can be particularly advantageous for cascade reactions, such as the deacetalisation-Knoevenagel condensation. nih.gov

Investigation of Catalytic Mechanisms and Active Sites

Understanding the catalytic mechanism is crucial for designing more efficient catalysts. In photocatalysis, the primary mechanism involves the generation of reactive oxygen species (ROS) upon light absorption. researchgate.net Scavenging experiments can identify the main active species, which are often hydroxyl radicals (•OH), superoxide radicals (•O2−), and holes (h+). researchgate.netnih.gov The band gap of the material plays a significant role; a narrower band gap allows for the absorption of visible light, enhancing the photocatalytic activity. nih.gov

Gas Adsorption and Separation Properties

The porous nature of MOFs derived from linkers like this compound makes them excellent candidates for gas adsorption and separation applications. researchgate.net Their high surface areas, tunable pore sizes, and the ability to introduce specific chemical functionalities within the pores allow for selective gas capture. nih.gov

Selective Adsorption of Specific Gases (e.g., CO2, C2H2, C2H4)

MOFs have shown great promise in the selective adsorption of various gases, which is critical for applications such as carbon capture and purification of industrial gas streams. The separation of gases with similar physical properties, like acetylene (B1199291) (C2H2) and ethylene (B1197577) (C2H4), is a significant industrial challenge that MOFs can address. acs.org

For example, a nickel-based MOF, Ni-DCPTP, constructed with a terpyridine-dicarboxylate ligand, has demonstrated efficient separation of C2H2 from C2H4 mixtures. nih.gov This material features one-dimensional helical channels where the carboxylate oxygen atoms act as preferential binding sites for C2H2 molecules. nih.gov Similarly, other MOFs have been designed for the selective adsorption of carbon dioxide (CO2) over other gases like methane (B114726) (CH4) and nitrogen (N2). nih.govnih.gov The introduction of functional groups, such as amides or carboxylic acids, into the MOF structure can enhance the affinity for CO2 through specific interactions. nih.govnih.gov

Dynamic breakthrough experiments are often used to evaluate the practical separation performance of these materials. acs.orgnih.gov

Table 2: Gas Adsorption and Selectivity Data for Various MOFs

MOFGasAdsorption CapacityConditionsSelectivityReference
ESOGU-3CO23.82 mmol/g273 K, 100 kPaSelective over CH4 and N2 nih.gov
MP1CO24.2 mmol/g273 K, 1 barCO2/N2: 51 (IAST) nih.gov
MP2 (COOH-functionalized)CO22.2 mmol/g273 K, 1 barCO2/N2: 94 (IAST) nih.gov
Ni-DCPTPC2H2Not specifiedNot specifiedHigh for C2H2/C2H4 nih.gov

Influence of Pore Architecture on Gas Uptake and Selectivity

The pore architecture, including pore size, shape, and surface chemistry, is a critical factor that governs the gas adsorption and separation properties of MOFs. acs.org The precise control over the framework's structure allows for the design of pores that are ideally suited for capturing specific gas molecules based on size exclusion or preferential binding.

The presence of open metal sites or functional groups on the pore surface can significantly enhance the interaction with certain gas molecules, leading to higher uptake and selectivity. escholarship.org For instance, the carboxylate oxygen atoms in the channels of Ni-DCPTP create strong binding sites for C2H2. nih.gov In other cases, the introduction of amide or carboxyl groups can increase the affinity for CO2. nih.govnih.gov

Luminescent Sensing Materials

Metal-organic coordination polymers (MOCPs) constructed from this compound (H₃DCPN) have garnered attention as a new class of crystalline materials for potential applications in luminescence sensing. The rigid nature of the H₃DCPN ligand contributes to the stability of the resulting frameworks, while its three carboxylate groups can deprotonate fully or partially, allowing for multiple coordination modes to build MOCPs with varied and interesting structures. These properties are advantageous for creating sensitive and selective chemical sensors for detecting hazardous substances like heavy metal ions.

A review of current research literature did not yield specific studies on the luminescence properties of lanthanide-based frameworks derived solely from 6-(3,5-dicarboxylphenyl)nicotinic acid.

Coordination polymers derived from 6-(3,5-dicarboxylphenyl)nicotinic acid have demonstrated significant efficacy as fluorescent sensors for detecting specific metal ions in aqueous solutions. The primary mechanism for this detection is fluorescence quenching, where the presence of a target ion diminishes the luminescent intensity of the material.

Researchers have synthesized several coordination polymers using H₃DCPN and transition metals like cadmium(II), zinc(II), and copper(II) to explore their sensing capabilities. For instance, two metal-organic coordination polymers, [Cd(HDCPN)(1,4-bib)₀.₅(H₂O)₂]n (1) and {[Zn(HDCPN)(1,2-bimb)]·H₂O}n (2), were synthesized and found to be stable one-dimensional chain structures. mdpi.com The cadmium-based complex, in particular, was shown to be a highly sensitive and selective sensor for Fe³⁺ ions in aqueous solutions. mdpi.com The fluorescence of this complex was almost completely quenched upon introduction of Fe³⁺ ions. mdpi.com This quenching effect is attributed to the competitive absorption of excitation energy between the Fe³⁺ ions and the ligand. mdpi.com

Similarly, this Cd(II)-based polymer also exhibited high quenching efficiency for the chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) anions, with quenching rates of 97.1% and 98.2%, respectively. mdpi.com Another study reported a copper-based coordination polymer, {[Cu₃(DCPN)₂(1,3-bimb)₃]·6H₂O·2DMF}n, which also functions as a highly sensitive and selective probe for Fe³⁺ ions through fluorescence quenching.

The data below summarizes the fluorescence quenching performance of these materials for detecting various ions.

Sensing MaterialTarget IonQuenching Efficiency (%)
[Cd(HDCPN)(1,4-bib)₀.₅(H₂O)₂]nFe³⁺~100%
[Cd(HDCPN)(1,4-bib)₀.₅(H₂O)₂]nCrO₄²⁻97.1%
[Cd(HDCPN)(1,4-bib)₀.₅(H₂O)₂]nCr₂O₇²⁻98.2%
{[Cu₃(DCPN)₂(1,3-bimb)₃]·6H₂O·2DMF}nFe³⁺High

Electrocatalytic Properties of Derived Architectures

Based on a review of the available scientific literature, there are no specific research findings on the electrocatalytic properties of architectures derived from 6-(3,5-dicarboxylphenyl)nicotinic acid for reactions such as the Hydrogen Evolution Reaction (HER) or Oxygen Evolution Reaction (OER).

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Ligand Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For a ligand like 6-(3,5-Dicarboxyphenyl)nicotinic acid, DFT studies would be instrumental in elucidating its fundamental electronic properties, which dictate its reactivity and coordination capabilities. However, specific DFT studies focused solely on this ligand are not available in the reviewed literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to engage in chemical reactions and coordination with metal ions. Without specific studies, no data on the HOMO-LUMO energies or the corresponding energy gap for this compound can be provided.

Analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. This information helps in predicting sites for electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. Such an analysis for this compound would clarify the roles of the pyridine (B92270) nitrogen and the multiple carboxylate groups in potential interactions, but specific published data is currently absent.

Theoretical Modeling of Coordination and Interaction with Metal Ions

Theoretical modeling is essential for predicting how a ligand will coordinate with metal ions to form more complex structures. This typically involves optimizing the geometry of the resulting metal complexes to find the most stable arrangement.

Computational chemists use geometry optimization to predict the three-dimensional structure of a metal-ligand complex that corresponds to the lowest energy state. This would reveal the preferred coordination modes of this compound with various metal centers, indicating whether the carboxylate groups and the pyridine nitrogen atom all participate in binding. No specific studies detailing the optimized geometries of metal complexes with this ligand have been found.

Once a geometry is optimized, the bond lengths and angles within the metal-ligand complex can be analyzed. This data provides quantitative insight into the nature and strength of the coordination bonds between the ligand and the metal ion. Such an analysis would be critical for understanding the structural integrity of any potential coordination polymers or MOFs formed from this compound. However, no specific bond length or angle data for complexes of this molecule is available.

Spectroscopic Property Prediction (e.g., UV-Vis, IR) using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) and other spectroscopic properties of molecules. By calculating the energies of electronic transitions, TD-DFT can help in interpreting experimental spectra and understanding the electronic transitions responsible for the observed absorption bands. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental Infrared (IR) spectrum. While this would be a valuable tool for characterizing this compound and its potential complexes, no such predictive studies have been published.

Computational Simulation of Adsorption and Diffusion within Frameworks

Computational simulations, particularly Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD), are powerful tools for predicting the adsorption and diffusion of guest molecules within the pores of materials that are yet to be synthesized. figshare.com While specific simulation data for frameworks built from this compound is not yet prevalent in published literature, extensive research on MOFs with analogous linkers, such as pyridine-dicarboxylates and benzene-dicarboxylates, provides a strong basis for understanding their potential behavior. researchgate.netnih.gov

Adsorption Simulation:

GCMC simulations are widely used to predict the adsorption isotherms of gases like carbon dioxide (CO₂), methane (B114726) (CH₄), and nitrogen (N₂) in porous materials. researchgate.net These simulations model the interaction between the gas molecules and the framework's atoms to determine the amount of gas that can be stored at different pressures and temperatures. For a hypothetical MOF constructed with this compound, the presence of multiple carboxylate groups and a nitrogen atom on the pyridine ring would create a chemically heterogeneous pore surface. This can lead to strong interactions with specific gas molecules.

For instance, studies on MOFs with functionalized linkers have shown that the introduction of polar functional groups can significantly enhance CO₂ adsorption. nih.gov The nitrogen atom in the pyridyl ring of this compound can act as a Lewis base, potentially increasing the affinity for CO₂. First-principles Monte Carlo simulations on materials like Mg-MOF-74 have demonstrated that open metal sites and specific framework-gas interactions are crucial for high adsorption selectivity. rsc.org

Interactive Data Table: Simulated Gas Adsorption in Analogous MOFs

The following table presents simulated gas adsorption data for MOFs constructed from linkers structurally similar to this compound. This data, gathered from various computational studies, illustrates the range of adsorption capacities that can be expected.

MOF Material (Analogous Linker)GasTemperature (K)Pressure (bar)Simulated Uptake (cm³/g)
MOF-5 (Benzene-1,4-dicarboxylate)CO₂2981~45
Mg-MOF-74 (2,5-dihydroxyterephthalic acid)CO₂2981~200
NH₂-MIL-53(Al) (2-aminobenzene-1,4-dicarboxylate)CO₂2981~50
Cu-BTC (Benzene-1,3,5-tricarboxylate)CO₂2981~70

Note: The data in this table is derived from computational studies on different MOFs and serves as an illustrative guide.

Diffusion Simulation:

Molecular Dynamics (MD) simulations are employed to study the movement of gas molecules within the framework's pores. figshare.com The diffusion coefficient, a key parameter obtained from MD simulations, indicates how quickly a gas can move through the material, which is critical for separation applications. The complex, three-dimensional structure of a framework built from this compound would create a unique porous landscape. The size and shape of the pores, as well as the chemical environment within them, would govern the diffusion of different gas molecules. Studies on other MOFs have shown that even small changes to the linker can significantly impact gas diffusion rates. rsc.org

Topological Prediction and Design of New Frameworks

The prediction and design of new framework topologies are central to the field of crystal engineering. The geometry and connectivity of the this compound linker—with its three carboxylate groups and a pyridyl nitrogen—offer a rich playground for the construction of novel MOF architectures.

Topological Analysis:

Topological analysis simplifies complex crystal structures into a set of nodes (metal clusters or organic linkers) and linkers (the connections between them), which define the underlying net. researchgate.net This approach allows for the classification and comparison of different framework structures. The asymmetric nature of this compound, combined with the potential for different coordination modes of the carboxylate groups, can lead to the formation of frameworks with complex and potentially unprecedented topologies. For example, studies on rare-earth MOFs with tricarboxylate linkers have revealed novel topologies based on the formation of unusual polynuclear clusters. acs.org The introduction of functional groups on the linker has been shown to regulate the resulting MOF topology. acs.org

Design of New Frameworks:

Computational methods are increasingly used to design new MOFs with desired topologies and properties. By understanding the relationship between the linker's geometry and the resulting framework, researchers can computationally screen vast libraries of potential linkers and metal nodes to identify promising candidates for synthesis. The flexibility of the phenyl-pyridine bond in this compound can also play a crucial role in accessing different topologies. researchgate.net The ability to form diverse structures is a key advantage in the quest for materials with tailored functionalities.

Interactive Data Table: Common Topologies in MOFs with Carboxylate Linkers

This table summarizes some of the common network topologies observed in MOFs constructed from carboxylate-based linkers, which could potentially be formed using this compound.

Topology SymbolDescriptionConnectivity of NodesExample MOF System (Linker)
pcu Primitive cubic6-connected[Ce₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O (Pyridine-2,4-dicarboxylic acid) nih.gov
fcu Face-centered cubic12-connectedUiO-66 (Benzene-1,4-dicarboxylic acid)
nbo Niobium oxide4,4-connectedCu₂(1,4-benzenedicarboxylate) researchgate.net
dia Diamondoid4-connectedZIF-8 (2-methylimidazole)

Note: This table provides examples of topologies found in various MOFs and is for illustrative purposes.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Ligand Derivatives

Future research will likely focus on creating a broader family of derivatives from the parent 6-(3,5-dicarboxyphenyl)nicotinic acid scaffold. While traditional organic synthesis methods are effective, exploring innovative synthetic routes could yield derivatives with enhanced properties and functionalities.

One promising avenue is the use of biocatalytic and enzymatic processes. nih.gov These methods, which are gaining traction in the synthesis of nicotinic acid, offer high selectivity and milder reaction conditions compared to conventional chemical synthesis. nih.gov Future studies could investigate enzymes capable of modifying the pyridine (B92270) or phenyl rings, introducing functional groups like hydroxyls, amines, or alkyl chains. Such modifications could fine-tune the ligand's electronic properties, solubility, and coordination behavior.

Another area for exploration is post-synthetic modification of the ligand itself, before its incorporation into larger structures. nih.gov This could involve techniques like amidation or esterification of the carboxylic acid groups to introduce new functionalities or to control the ligand's coordination mode. The development of modular synthetic strategies would allow for the systematic creation of a library of derivatives, each designed for a specific application. nih.govnih.gov

Table 1: Potential Synthetic Routes for Ligand Derivatives

Synthetic Approach Potential Outcome Research Focus
Enzymatic Synthesis Introduction of chiral centers; regioselective functionalization. Identifying and engineering suitable enzymes (e.g., hydroxylases, transferases). nih.gov
Microwave-Assisted Synthesis Rapid reaction times and improved yields for derivative synthesis. Optimization of reaction parameters for various functionalization reactions.
Flow Chemistry Scalable and controlled synthesis of derivatives with high purity. Development of continuous flow reactors for multi-step modifications.

Rational Design of Multi-Functional Materials with Tunable Properties

The rational design of materials is a cornerstone of modern chemistry, aiming to create structures with predictable and controllable properties. nih.govrsc.org The this compound ligand is an ideal candidate for this approach, particularly in the construction of metal-organic frameworks (MOFs). uchicago.edu

Future work should focus on leveraging computational modeling to predict how the ligand will assemble with different metal ions to form targeted network topologies. rsc.org The ligand's three distinct carboxylate groups and the pyridine nitrogen atom offer multiple binding sites, allowing for the formation of highly complex and stable structures. By carefully selecting metal clusters (secondary building units or SBUs) with specific geometries and valencies (e.g., Zr⁴⁺, Cr³⁺, Cu²⁺), it is possible to direct the assembly towards desired pore sizes, shapes, and surface functionalities. rsc.org

A key area of future research is the creation of "mixed-linker" MOFs. acs.org By combining this compound with other organic linkers of varying lengths and functionalities within the same framework, researchers can achieve a high degree of property tunability. This approach can be used to systematically adjust porosity for gas storage and separation, introduce catalytic sites, or modify the material's optical and electronic properties. acs.orgmdpi.com The ultimate goal is to establish clear structure-property relationships that enable the a priori design of materials for specific tasks such as targeted drug delivery, chemical sensing, or catalysis. nih.govuchicago.edu

Integration of this compound into Hybrid Materials

The properties of materials based on this compound can be further enhanced by integrating them into hybrid or composite systems. mdpi.com Future research should explore the creation of novel composites where MOFs derived from this ligand are combined with other functional components like nanoparticles, polymers, or biomolecules. sciopen.comvcu.edu

For instance, incorporating catalytically active metal nanoparticles within the pores of a MOF built from this ligand could create a highly efficient and reusable heterogeneous catalyst. The MOF framework would prevent the nanoparticles from aggregating while allowing selective access for reactants. Another promising direction is the development of mixed-matrix membranes, where MOF particles are dispersed within a polymer matrix. Such membranes could exhibit enhanced performance in gas separation or water purification, combining the processability of the polymer with the selective porosity of the MOF. vcu.edu

Furthermore, creating hybrid materials by interfacing these MOFs with conductive materials like graphene or conductive polymers could open up applications in electronics and energy storage. sciopen.com The synergy between the ordered porosity of the MOF and the conductivity of the second component could lead to improved performance in batteries, supercapacitors, or electrochemical sensors. mdpi.com

Table 2: Examples of Potential Hybrid Materials

Hybrid System Component Potential Application Synergistic Effect
Metal Nanoparticles (e.g., Au, Pd) Heterogeneous Catalysis MOF provides stability and selectivity; nanoparticles provide active sites.
Polymers Gas Separation Membranes Polymer provides mechanical stability; MOF provides selective permeability. vcu.edu
Graphene/Carbon Nanotubes Energy Storage, Sensors Conductive support enhances charge transport to and from the MOF. sciopen.com

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding how materials form is critical for controlling their final properties. A significant future research direction will be the use of advanced in-situ characterization techniques to monitor the self-assembly of this compound-based materials in real-time.

Techniques such as in-situ X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) can provide crucial information about the nucleation and growth of crystalline frameworks like MOFs as they happen. This allows researchers to identify intermediate phases, understand reaction kinetics, and determine how factors like temperature, concentration, and modulators influence the final structure.

In-situ spectroscopic methods, including NMR, Raman, and UV-Vis spectroscopy, can track changes in the chemical environment of both the ligand and the metal center during the assembly process. This data provides molecular-level insights into coordination events and the formation of secondary building units. By combining these techniques, a comprehensive picture of the dynamic self-assembly pathway can be constructed, moving beyond the traditional "black box" approach to synthesis.

Development of Predictive Models for Ligand-Directed Self-Assembly

The complexity of the self-assembly process, especially with a multi-functional ligand like this compound, makes a purely experimental approach time-consuming. The development of robust predictive models is a crucial future direction to accelerate materials discovery. mdpi.com

Future research should focus on employing computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to model the interactions between the ligand, metal ions, and solvent molecules. mdpi.com These models can be used to predict the most thermodynamically stable crystal structures and to understand the kinetic factors that govern their formation.

Machine learning algorithms could also be trained on existing experimental data to identify patterns that link synthetic conditions to final material properties. Such predictive models could screen vast numbers of potential metal-linker combinations and reaction conditions, guiding experimental efforts toward the most promising candidates. mdpi.com This data-driven approach, combining computational prediction with targeted experimental validation, will be essential for efficiently exploring the vast potential of this compound in the rational design of new functional materials.

Q & A

Q. What are the established synthetic routes for 6-(3,5-Dicarboxyphenyl)nicotinic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura coupling or Ullmann coupling to introduce the phenyl group to the nicotinic acid core. Post-functionalization steps (e.g., carboxylation) are critical for introducing the dicarboxy groups. Optimization focuses on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and hydrogen-bonding networks .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for MOF synthesis applications .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence MOF porosity and gas adsorption?

The ligand’s tricarboxylic structure enables diverse coordination modes with metal nodes (e.g., Cu²⁺, In³⁺), creating frameworks with tunable pore sizes and surface areas. For example:

  • CO₂ Capture : MOFs like DE-NOTT-100 exhibit high CO₂ uptake (3.2 mmol/g at 298 K) due to narrow micropores (<5 Å) and Lewis basic sites from carboxylate groups .
  • Selectivity : The ligand’s rigidity enhances structural stability under humid conditions, critical for flue gas separation .
  • Defect Engineering : Controlled ligand-to-metal ratios introduce missing-linker defects, improving catalytic active sites .

Q. What challenges arise in crystallographic refinement of MOFs using this ligand, and how are they addressed?

Common issues include:

  • Disorder in Flexible Moieties : Dynamic carboxylate groups may cause electron density smearing. Mitigation involves restrained refinement in SHELXL and twin-detection algorithms .
  • Low Contrast in PXRD : Amorphous phases or impurities complicate phase identification. Pairing synchrotron PXRD with Rietveld refinement improves accuracy .
  • Hydrogen Bonding Ambiguity : Neutron diffraction or DFT simulations (e.g., Gaussian 16) clarify proton positions in H-bond networks .

Q. How can contradictory data in ligand coordination modes be resolved during MOF synthesis?

Discrepancies often stem from pH or solvent effects:

  • pH-Dependent Coordination : At low pH (<3), protonated carboxylates favor monodentate binding; higher pH (>5) promotes bridging modes. In-situ IR monitors protonation states .
  • Solvent Polarity : DMF stabilizes chelating carboxylates, while water promotes μ₃-O bridging. SCXRD paired with EXAFS confirms coordination geometry .
  • Computational Validation : Density Functional Theory (DFT) calculates energetically favorable binding modes, aligning with experimental data .

Q. What strategies optimize ligand solubility for MOF synthesis under mild conditions?

  • Solvent Mixtures : DMSO:EtOH (3:1 v/v) enhances solubility while reducing reaction temperatures to 60–80°C .
  • Microwave-Assisted Synthesis : Accelerates crystallization (30–60 min vs. 24 hrs) with uniform particle size .
  • Modulators : Acetic acid competes with carboxylates, slowing nucleation and improving crystallinity .

Data Contradiction and Methodological Analysis

Q. How should researchers address discrepancies in MOF surface area measurements using this ligand?

Variations in BET surface areas (e.g., 800–1200 m²/g) arise from:

  • Activation Protocols : Supercritical CO₂ drying preserves porosity better than thermal activation .
  • Guest Molecule Retention : Residual solvents inflate pore volumes. TGA-MS identifies trapped species .
  • Quality of Crystallinity : Low-angle PXRD peaks (2θ < 10°) indicate long-range order; broad peaks suggest amorphous regions .

Q. What experimental controls are critical when studying catalytic activity of ligand-derived MOFs?

  • Leaching Tests : ICP-MS monitors metal loss during catalysis to distinguish heterogeneous vs. homogeneous mechanisms .
  • Blank Reactions : Excluding the MOF confirms catalytic role versus solvent/ligand contributions .
  • Isotopic Labeling : ¹³CO₂ tracks reaction pathways in photocatalytic CO₂ reduction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(3,5-Dicarboxyphenyl)nicotinic acid
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6-(3,5-Dicarboxyphenyl)nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.